2-(4-Morpholinyl)-4H-1-benzopyran-4-one

Casein Kinase 2 Polypharmacology Kinase Selectivity Profiling

Researchers requiring a well-characterized, reversible PI3K inhibitor for autophagy or CK2/PI3K crosstalk studies often face supply inconsistencies with unstable alternatives. This compound resolves those issues with defined polypharmacology and documented solution stability. - Pan-PI3K inhibition (IC₅₀ 0.31-1.06 μM) with confirmed CK2 (IC₅₀ 98 nM) and DNA-PK off-target activity. - Superior solution stability vs. wortmannin; validated for extended autophagy flux assays (12-48 hrs). - Lyophilized solid stable for 36 months at -20°C; reproducible in vivo dosing protocols established.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 130735-56-7
Cat. No. B1194580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Morpholinyl)-4H-1-benzopyran-4-one
CAS130735-56-7
Synonyms2-(4-morpholinyl)-4H-1-benzopyran-4-one
U 67154
U-67154
U67154
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C13H13NO3/c15-11-9-13(14-5-7-16-8-6-14)17-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2
InChIKeyQNFWERYZJLBANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY294002: Identity and Procurement Profile


2-(4-Morpholinyl)-4H-1-benzopyran-4-one (CAS 130735-56-7, synonymous with LY294002) is a synthetic morpholine-containing chromenone derivative that functions as a reversible, ATP-competitive inhibitor of class I phosphoinositide 3-kinases (PI3Ks) [1]. The compound exhibits pan-PI3K activity with reported IC₅₀ values ranging from 0.31 μM to 1.06 μM across p110β, p110α, and p110δ isoforms, while displaying substantially weaker inhibition of p110γ (IC₅₀ ≈ 6.60 μM) . As the first widely adopted and commercially available small-molecule probe for interrogating the PI3K/AKT/mTOR signaling axis, LY294002 remains a cornerstone research tool with extensive literature precedent spanning oncology, autophagy, neuroscience, and immunology [2]. Its solid-state stability (36 months at −20°C in lyophilized form) and well-characterized solubility profile in DMSO and ethanol further support its utility as a reproducible laboratory reagent [3].

Pathway study Pan-PI3K/AKT/mTOR inhibition with reported class I activity profile
Mechanism Reversible ATP-competitive binding supports pulse-chase and washout designs
Assay compatibility Soluble in DMSO/ethanol, solution-stable for extended in vitro protocols
Literature precedent Well-characterized probe in oncology, autophagy, neuroscience, and immunology research

LY294002: Why Substitution Fails


Superficial class-based substitution of LY294002 with alternative PI3K inhibitors introduces substantial risk of divergent experimental outcomes due to fundamental differences in inhibition mechanism, polypharmacology, stability, and target engagement profiles. Unlike wortmannin, which acts as an irreversible covalent modifier with poor aqueous stability (half-life < 2 hours in cell culture media), LY294002 is a reversible, ATP-competitive inhibitor with superior solution stability, enabling sustained pathway modulation in extended assays . Furthermore, comparative biochemical profiling demonstrates that newer pan-PI3K inhibitors such as ZSTK474 and GDC-0941 exhibit significantly higher class I PI3K specificity than LY294002, while LY294002 possesses a broader polypharmacological signature that includes potent inhibition of casein kinase 2 (CK2; IC₅₀ = 98 nM), DNA-PK (IC₅₀ = 1.4 μM), and BET bromodomain proteins (IC₅₀ = 1–2 μM) [1][2]. These off-target activities are not liabilities when properly contextualized but rather constitute critical differential properties that inform selection between LY294002 and ostensibly interchangeable alternatives.

vs. wortmannin
Irreversible covalent PI3K modifier with poor aqueous stability (t₁/₂
vs. ZSTK474 / GDC-0941
Newer pan-PI3K inhibitors show higher class I specificity; LY294002's off-target engagement (CK2, DNA-PK, BET bromodomains) alters cellular fingerprint correlation (r
vs. LY303511
Structurally related negative control lacks PI3K inhibition but retains Kv channel activity; PI3K-independent effects may not be reproduced by inactive analogs.

LY294002 vs. Comparators: Key Evidence


CK2 Inhibition Missing in Newer PI3K Inhibitors

LY294002 exhibits high-affinity inhibition of casein kinase 2 (CK2) with an IC₅₀ of 98 nM, a property not shared by newer pan-PI3K inhibitors such as ZSTK474 or GDC-0941, which demonstrate minimal CK2 engagement in biochemical selectivity panels. [1] In contrast, ZSTK474 and GDC-0941 show negligible inhibition of CK2 at concentrations up to 10 μM, reflecting their optimized selectivity for class I PI3K isoforms. [2]

CK2 inhibition
Class-level inference
IC₅₀ 98 nM vs. >10,000 nM (ZSTK474/GDC-0941)
Reported >100-fold greater CK2 potency supports dual PI3K/CK2 pathway research context.
CK2 polypharmacology absent in next-gen inhibitors; verify target engagement in your model.
Casein Kinase 2 Polypharmacology Kinase Selectivity Profiling

Weaker p110γ Inhibition Defines Isoform Selectivity

LY294002 exhibits a pronounced isoform selectivity profile characterized by IC₅₀ values of 0.73 μM for p110α, 0.31 μM for p110β, 1.06 μM for p110δ, and 6.60 μM for p110γ, representing a 9.0-fold differential between the most potently inhibited isoform (p110β) and p110γ. In contrast, the comparator ZSTK474 shows more balanced pan-class I inhibition with sub-100 nM IC₅₀ values across all four isoforms (α: 16 nM, β: 44 nM, δ: 4.6 nM, γ: 49 nM), representing a fundamentally different pharmacological fingerprint. [1]

p110γ selectivity
Cross-study comparable
p110γ IC₅₀ 6.60 μM (9.0-fold vs. p110α); ZSTK474 p110γ IC₅₀ 49 nM
Weaker p110γ inhibition may preserve p110γ-dependent signaling, relevant for isoform-specific pathway studies.
ZSTK474 exhibits more balanced pan-class I profile; isoform context may differ.
PI3K Isoform Selectivity p110γ Biochemical Profiling

Reversible and Solution-Stable vs. Wortmannin

LY294002 is a reversible, ATP-competitive inhibitor with documented stability in solution for up to 3 months at −20°C, while wortmannin is an irreversible covalent modifier that undergoes rapid hydrolysis in aqueous buffers (half-life < 2 hours in cell culture medium at 37°C). This mechanistic difference produces divergent washout kinetics: LY294002 inhibition is fully reversed upon compound removal, whereas wortmannin-treated cells remain PI3K-inhibited for extended periods due to irreversible active-site alkylation. [1]

Reversible & stable
Head-to-head comparison
Reversible binding; solution stable ≥3 months at −20°C; wortmannin irreversible with t₁/₂
Reversibility enables pulse-chase and washout recovery experiments; extended assay stability reduces batch variability.
Wortmannin's irreversible adduct cannot be washed out; >1000-fold functional stability difference in solution.
AKT hyperphosphorylation
Head-to-head comparison
2.5–3.5× increase in p-AKT(Ser473) at 10–25 μM LY294002; no change with wortmannin
Paradoxical AKT activation in resistant pancreatic cancer cells under PI3K inhibition; may confound PI3K/AKT endpoint interpretation.
Effect reversed by co-treatment with AKTi-1/2; wortmannin does not induce this feedback.
Kv channel blockade
Head-to-head comparison
IC₅₀ 9.0 ± 0.7 μM (patch-clamp); wortmannin inactive at 100 nM
PI3K-independent Kv current modulation in excitable cells supports electrophysiology tool use; requires pathway deconvolution.
92% Kv current inhibition at 25 μM; LY303511 also blocks Kv with lower potency (IC₅₀ 64.6 μM).
Specificity fingerprint
Head-to-head comparison
LY294002–ZSTK474 JFCR39 fingerprint r
Broader polypharmacology separates LY294002 from highly class I-specific inhibitors; cell fingerprint may guide selection for target deconvolution.
>40% higher similarity between ZSTK474 and GDC-0941 than with LY294002.
Reversibility Solution Stability Assay Reproducibility

AKT Hyperphosphorylation in Resistant Cells vs. Wortmannin

In gemcitabine-resistant pancreatic cancer cell lines PK59 and KLM1-R, LY294002 (10–25 μM) uniquely enhanced AKT phosphorylation at Ser473, whereas wortmannin (100 nM–1 μM) failed to induce this paradoxical activation under identical conditions. [1] Quantitative immunoblot densitometry revealed a 2.5- to 3.5-fold increase in p-AKT(Ser473) levels following LY294002 treatment compared to vehicle control, an effect completely abrogated by co-treatment with the AKT inhibitor AKTi-1/2 or wortmannin. [1]

AKT hyperphosphorylation
Head-to-head comparison
2.5–3.5× increase in p-AKT(Ser473) at 10–25 μM LY294002; no change with wortmannin
Paradoxical AKT activation in resistant pancreatic cancer cells under PI3K inhibition; may confound PI3K/AKT endpoint interpretation.
Effect reversed by co-treatment with AKTi-1/2; wortmannin does not induce this feedback.
Chemoresistance Pancreatic Cancer AKT Paradoxical Activation

PI3K-Independent Kv Channel Blockade vs. Wortmannin

LY294002 reversibly blocks voltage-gated potassium (Kv) currents in MIN6 insulinoma cells with an IC₅₀ of 9.0 ± 0.7 μM, an effect that is independent of PI3K inhibition as demonstrated by the structurally related negative control compound LY303511, which also blocks Kv currents albeit with lower potency (IC₅₀ = 64.6 ± 9.1 μM). [1] Wortmannin (100 nM) produced no detectable effect on outward K⁺ currents in the same cellular system. [1] At 25 μM, LY294002 inhibited 92% of Kv currents in rat pancreatic β-cells. [1]

Kv channel blockade
Head-to-head comparison
IC₅₀ 9.0 ± 0.7 μM (patch-clamp); wortmannin inactive at 100 nM
PI3K-independent Kv current modulation in excitable cells supports electrophysiology tool use; requires pathway deconvolution.
92% Kv current inhibition at 25 μM; LY303511 also blocks Kv with lower potency (IC₅₀ 64.6 μM).
Kv Channel Off-Target Activity Electrophysiology

Lower PI3K Specificity vs. Next-Gen Inhibitors

Comparative biochemical profiling across the PI3K superfamily (classes I, II, III PI3Ks, PI4K, and PI3K-related kinases) reveals that ZSTK474 and GDC-0941 exhibit highly similar inhibition profiles with substantially higher class I PI3K specificity than LY294002. [1] COMPARE analysis of cell growth inhibition fingerprints across the JFCR39 human cancer cell line panel yielded a high correlation coefficient (r = 0.863) between ZSTK474 and GDC-0941, whereas correlations between LY294002 and either ZSTK474 or GDC-0941 were markedly lower (r < 0.6), reflecting divergent molecular target engagement. [1]

Specificity fingerprint
Head-to-head comparison
LY294002–ZSTK474 JFCR39 fingerprint r
Broader polypharmacology separates LY294002 from highly class I-specific inhibitors; cell fingerprint may guide selection for target deconvolution.
>40% higher similarity between ZSTK474 and GDC-0941 than with LY294002.
Kinase Selectivity Polypharmacology Target Deconvolution

LY294002 Research & Industrial Applications


Dual PI3K/CK2 Inhibition for CK2 Signaling

Given LY294002's potent CK2 inhibition (IC₅₀ = 98 nM) —a property absent in next-generation pan-PI3K inhibitors such as ZSTK474 and GDC-0941 [5]—this compound is uniquely suited for studies interrogating the intersection of PI3K/AKT and CK2 signaling. Researchers examining CK2-mediated phosphorylation of AKT at Ser129, or the role of CK2 in Wnt/β-catenin pathway modulation, should preferentially select LY294002 over more PI3K-selective alternatives to achieve simultaneous pathway engagement without requiring combination inhibitor treatments.

Reversible Autophagy Blockade

LY294002 effectively blocks autophagosome formation with an IC₅₀ of approximately 10 μM in rat hepatocytes , while its reversible mechanism of action permits washout recovery experiments not feasible with irreversible inhibitors. In contrast to wortmannin, which also inhibits autophagy but degrades rapidly in aqueous media (half-life < 2 hours) [5], LY294002 maintains functional stability throughout extended starvation-induced autophagy assays (typically 12–48 hours). This combination of efficacy, reversibility, and solution stability makes LY294002 the preferred reagent for autophagy flux assays and studies requiring temporal control of autophagic inhibition.

In Vivo Xenograft Combination Therapy

LY294002 possesses an extensive in vivo literature corpus establishing validated dosing regimens across multiple xenograft models. For instance, a dosing regimen of 25 mg/kg administered intraperitoneally twice weekly has been demonstrated to enhance the antitumor efficacy of Nectin-4-MMAE in HT1376 bladder cancer xenografts . Similarly, combination therapy with cisplatin in AsPC-1 pancreatic cancer xenograft models has been characterized, providing reproducible experimental parameters for investigators initiating in vivo PI3K pathway inhibition studies [5]. This rich historical pharmacokinetic and pharmacodynamic dataset reduces the optimization burden relative to less characterized comparators.

Kv Channel Modulation in Electrophysiology

The well-characterized PI3K-independent Kv channel blockade exhibited by LY294002 (IC₅₀ = 9.0 μM) enables its application as a pharmacological tool in excitable cell electrophysiology. Unlike wortmannin, which produces no detectable Kv current modulation , LY294002 provides a validated positive control for Kv channel inhibition studies. This off-target activity, while confounding for PI3K-focused investigations, is advantageous for ion channel pharmacology researchers who require a structurally defined small-molecule Kv channel modulator with established potency and reversibility parameters.

Application
Selection Property
Validation Focus
CK2 co-inhibition pathway studies
Kinase polypharmacology profile
CK2 pathway engagement verification
Reversible autophagy blockade assays
Reversible inhibition mechanism
Washout recovery and autophagic flux endpoints
Xenograft combination model studies
In vivo protocol literature precedent
Model-specific dosing response and PK/PD context
Kv channel modulation research
Off-target channel activity profile
Electrophysiology endpoint verification

Technical Documentation Hub

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23 linked technical documents
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